molecular formula C17H16N2O2S B2641139 N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide CAS No. 896608-81-4

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide

Cat. No.: B2641139
CAS No.: 896608-81-4
M. Wt: 312.39
InChI Key: LIAFLKQFVXORIX-UHFFFAOYSA-N
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Description

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 4-methylbenzaldehyde and thiourea under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.

    Formation of the Furan Ring: The furan ring is synthesized separately through the cyclization of 2-furoic acid or its derivatives.

    Coupling Reaction: The final step involves coupling the thiazole and furan rings through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, nitro derivatives

Scientific Research Applications

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
  • N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
  • N-[2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide

Uniqueness

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, such as enhanced stability or specific interactions with molecular targets.

Properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-4-6-13(7-5-12)17-19-14(11-22-17)8-9-18-16(20)15-3-2-10-21-15/h2-7,10-11H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAFLKQFVXORIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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